An In-Depth Technical Guide to the Chemical Properties of (2S)-2-amino-3-methylpentanoic Acid (L-Isoleucine)
An In-Depth Technical Guide to the Chemical Properties of (2S)-2-amino-3-methylpentanoic Acid (L-Isoleucine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-amino-3-methylpentanoic acid, commonly known as L-isoleucine, is an essential α-amino acid vital for protein synthesis and various metabolic functions.[1] As one of the three branched-chain amino acids (BCAAs), its unique chemical properties are fundamental to its biological role and its application in pharmaceutical and biotechnological research. This technical guide provides a comprehensive overview of the core chemical properties of L-isoleucine, detailed experimental protocols for their determination, and insights into its involvement in key biological pathways.
Physicochemical Properties
The fundamental physicochemical properties of L-isoleucine are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C6H13NO2 | [2][3] |
| Molecular Weight | 131.17 g/mol | [4][5][6] |
| Appearance | White crystalline powder or crystalline leaflets | [4][7] |
| Taste | Bitter | [7] |
| Density | 1.3060 g/cm³ | [4] |
| Melting Point | 288 °C (decomposes) | [3][7] |
| Sublimation Point | 168-170 °C | [7][8] |
| Boiling Point | 225.8 ± 23.0 °C (Predicted) | [2][3][8] |
Table 2: Acid-Base Properties
| Property | Value | Reference |
| pKa1 (α-carboxyl group) | 2.36 | [1][9][10][11] |
| pKa2 (α-amino group) | 9.60 | [1][9][10][11] |
| Isoelectric Point (pI) | 6.02 | [9][10] |
Table 3: Solubility Data
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 41.2 g/L | 50 | [2][12] |
| Hot Alcohol | Slightly soluble | - | [7] |
| Ether | Insoluble | - | [2][5][12] |
| Dilute Mineral Acids | Soluble | - | [7] |
| Alkaline Solutions | Soluble | - | [7] |
| Ethyl Acetate | 8.913 x 10⁻³ (mole fraction) | 50 | [13] |
| Acetone | 0.120 x 10⁻³ (mole fraction) | 10 | [13] |
Note: The solubility of L-isoleucine in water is influenced by pH and temperature. It is least soluble at its isoelectric point and solubility generally increases with temperature.[4][14]
Table 4: Optical Properties
| Property | Value | Conditions | Reference |
| Specific Rotation [α]D | +38.9° to +41.8° | c=4, 6N HCl, 20°C | [5][12] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of L-isoleucine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of L-isoleucine. The chemical shifts are sensitive to the solvent and pH.
¹H NMR (D₂O, 500 MHz):
-
δ ~0.93 (t, 3H, -CH₃)
-
δ ~1.25 (m, 2H, -CH₂-)
-
δ ~1.46 (m, 1H, -CH-)
-
δ ~1.97 (m, 1H, -CH-)
-
δ ~3.66 (d, 1H, α-CH)
¹³C NMR (D₂O, 125 MHz):
-
δ ~13.8 (-CH₃)
-
δ ~17.4 (-CH₃)
-
δ ~27.2 (-CH₂-)
-
δ ~38.6 (-CH-)
-
δ ~62.2 (α-CH)
-
δ ~177.0 (C=O)
(Note: Chemical shifts are approximate and can vary based on experimental conditions.)[15]
Infrared (IR) Spectroscopy
The IR spectrum of L-isoleucine shows characteristic absorption bands for its functional groups.
Key IR Absorption Bands (KBr pellet):
-
~3100-3000 cm⁻¹ (N-H stretch of amino group)
-
~3000-2800 cm⁻¹ (C-H stretch of alkyl groups)
-
~1600-1500 cm⁻¹ (N-H bend of amino group)
-
~1600-1550 cm⁻¹ (C=O stretch of carboxylate)
-
~1400 cm⁻¹ (C-O symmetric stretch of carboxylate)
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a common method for the mass spectrometric analysis of L-isoleucine. The protonated molecule [M+H]⁺ is typically observed at m/z 132.102.
Crystal Structure
L-isoleucine crystallizes in the monoclinic space group P2₁, with unit cell dimensions a = 9.75 Å, b = 5.32 Å, c = 14.12 Å, and β = 95.8°.[16] The crystal structure consists of hydrogen-bonded double layers of molecules.[16]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constants (pKa) of L-isoleucine using potentiometric titration.
Materials:
-
L-isoleucine
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker (100 mL)
-
Pipette (20 mL)
-
Distilled water
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.13 g of L-isoleucine and dissolve it in 50 mL of distilled water in a 100 mL beaker.
-
Titration with HCl:
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Fill a burette with standardized 0.1 M HCl.
-
Record the initial pH of the L-isoleucine solution.
-
Add the HCl solution in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH drops to approximately 1.5.
-
-
Titration with NaOH:
-
Prepare another identical L-isoleucine solution.
-
Fill a separate burette with standardized 0.1 M NaOH.
-
Record the initial pH.
-
Add the NaOH solution in small increments, recording the pH and total volume added after each addition.
-
Continue the titration until the pH rises to approximately 12.5.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant (HCl and NaOH) added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the relatively flat portions of the curve). pKa1 (carboxyl group) is determined from the titration with HCl, and pKa2 (amino group) is determined from the titration with NaOH.
-
The isoelectric point (pI) can be calculated as the average of pKa1 and pKa2.
-
Determination of Solubility by the Gravimetric Method
This protocol describes a static gravimetric method for determining the solubility of L-isoleucine in a given solvent at a specific temperature.
Materials:
-
L-isoleucine
-
Solvent of interest (e.g., water, ethanol)
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
-
Evaporating dish
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of L-isoleucine to a vial containing a known volume of the solvent.
-
Equilibration: Tightly cap the vial and place it in the thermostatically controlled environment at the desired temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous stirring or agitation to ensure saturation.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe and filter it to remove any undissolved solids.
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered saturated solution to the pre-weighed evaporating dish and reweigh to determine the mass of the solution.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the L-isoleucine (e.g., 105°C for aqueous solutions).
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation: The solubility can be calculated as the mass of the dried L-isoleucine divided by the mass or volume of the solvent.
Spectroscopic Analysis Protocols
4.3.1 NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of L-isoleucine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
If the solution is not clear, filter it to remove any particulate matter.
Instrument Settings (for a 500 MHz spectrometer):
-
¹H NMR:
-
Observe frequency: ~500 MHz
-
Number of scans: 16-64 (depending on concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse width: Calibrated 90° pulse
-
-
¹³C NMR:
-
Observe frequency: ~125 MHz
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Proton decoupling: Applied during acquisition
-
4.3.2 FT-IR Spectroscopy (KBr Pellet Method)
Procedure:
-
Thoroughly grind 1-2 mg of dry L-isoleucine with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[17][18]
-
Transfer a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[6]
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
4.3.3 Mass Spectrometry (Electrospray Ionization)
Sample Preparation:
-
Prepare a dilute solution of L-isoleucine (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
Instrument Settings (typical for an ESI-Q-TOF or Ion Trap):
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Drying gas flow: 5-10 L/min
-
Drying gas temperature: 200-300 °C
-
Nebulizer pressure: 1-2 bar
-
Mass range: m/z 50-500
X-Ray Crystallography for Crystal Structure Determination
This protocol provides a general workflow for single-crystal X-ray diffraction.
Procedure:
-
Crystal Growth: Grow single crystals of L-isoleucine of suitable size and quality (typically 0.1-0.5 mm in all dimensions) by slow evaporation of a saturated solution, cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Select a well-formed crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in the X-ray beam of a diffractometer.
-
Cool the crystal (typically to 100 K) to minimize thermal motion and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the diffraction spots to obtain their intensities.
-
Correct the data for experimental factors (e.g., Lorentz and polarization effects).
-
Determine the unit cell parameters and space group.
-
-
Structure Solution and Refinement:
-
Solve the phase problem to obtain an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.[19]
-
Biological Signaling and Biosynthesis
L-Isoleucine and the mTOR Signaling Pathway
L-isoleucine, along with other branched-chain amino acids, plays a crucial role in activating the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][20] The presence of sufficient amino acids, including L-isoleucine, is a prerequisite for mTORC1 activation.[21]
Caption: L-Isoleucine activates mTORC1 signaling.
Biosynthesis of L-Isoleucine
In plants and bacteria, L-isoleucine is synthesized from threonine in a multi-step enzymatic pathway.[16] This pathway is not present in humans, making isoleucine an essential amino acid that must be obtained from the diet.
Caption: Biosynthesis pathway of L-Isoleucine.
Safety and Handling
L-isoleucine is generally considered safe and is a component of many nutritional supplements. However, as with any chemical, appropriate safety precautions should be taken.
-
Handling: Avoid contact with skin and eyes. Avoid creating dust.[22][23]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12][24]
-
First Aid:
For detailed safety information, refer to the Safety Data Sheet (SDS).[4][12][22][23][24]
References
- 1. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. L-isoleucine biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceijsar.com [scienceijsar.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]
- 7. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 8. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Mechanisms of amino acid sensing by the mTORC1 pathway [dspace.mit.edu]
- 12. fishersci.at [fishersci.at]
- 13. A recursive pathway for isoleucine biosynthesis arises from enzyme promiscuity [elifesciences.org]
- 14. Underground isoleucine biosynthesis pathways in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmajournal.net [pharmajournal.net]
- 16. researchgate.net [researchgate.net]
- 17. shimadzu.com [shimadzu.com]
- 18. m.youtube.com [m.youtube.com]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lobachemie.com [lobachemie.com]
- 23. shop-usa.enartis.com [shop-usa.enartis.com]
- 24. ajiaminoscience.eu [ajiaminoscience.eu]
